molecular formula C12H17NO5 B1654879 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid CAS No. 284492-24-6

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid

Cat. No.: B1654879
CAS No.: 284492-24-6
M. Wt: 255.27
InChI Key: JMRUMNAUPGNUDB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid, also known by its IUPAC name 3-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid, is an organic compound with significant structural complexity. The molecular formula is C12H17NO5 with a molecular weight of 255.27 g/mol. This compound belongs to the class of beta-amino acids, characterized by the amino group positioned at the beta carbon relative to the carboxylic acid function.

The molecular architecture consists of several key structural components:

  • A propanoic acid backbone (three-carbon chain with a terminal carboxylic acid group)
  • A furan ring attached at position 3 of both the propanoic acid chain and the furan itself
  • A tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen
  • An amino group at the beta position (C-3) of the propanoic acid chain

The structure features a chiral center at the beta-carbon atom, where both the amino group and the furan ring are attached, creating a stereogenic center that can exist in either the R or S configuration.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name 3-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid
InChI Key NTIWANHPRXTWCF-UHFFFAOYSA-N
Synonyms N-(tert-butoxycarbonyl)-3-(furan-3-yl)-beta-alanine
Functional Groups Carboxylic acid, carbamate, furan ring
Chiral Centers 1 (C-3 of propanoic acid)

The connectivity pattern involves the carboxylic acid group attached to carbon-1 of the propanoic acid backbone, while carbon-3 serves as the junction point for both the furan-3-yl substituent and the tert-butoxycarbonyl-protected amino group.

Crystallographic Analysis and Conformational Isomerism

Crystallographic analysis of this compound provides crucial insights into its three-dimensional structure and conformational preferences. While specific X-ray crystallography data for this exact compound is limited in the available literature, structural analysis of related compounds allows for reasonable predictions of its key parameters.

Table 2: Expected Crystallographic Parameters

Parameter Expected Value Notes
C-N Bond Length 1.45-1.48 Å Between amino group and chiral carbon
C=O Bond Length (acid) 1.20-1.23 Å Carboxylic acid carbonyl
C=O Bond Length (Boc) 1.20-1.23 Å Carbamate carbonyl
C-O Bond Length (furan) 1.36-1.38 Å Within furan ring
C-C-N Bond Angle 107-110° At chiral center
C-N-C(=O) Bond Angle 120-123° At carbamate nitrogen
Furan-Backbone Torsion Variable Dependent on crystal packing forces

Conformational isomerism in this compound arises from rotation around several key bonds. The most significant conformational variability derives from:

  • Rotation around the bond connecting the furan ring to the chiral carbon
  • Rotation around the bond between the chiral carbon and the amide nitrogen
  • Rotation within the Boc group, particularly around the N-C(=O) bond

Crystallographic considerations for this compound would typically include analysis of hydrogen bonding patterns, with the carbamate N-H potentially forming intramolecular hydrogen bonds with the carboxylic acid group. This can lead to a somewhat folded structure rather than a fully extended conformation. Additionally, the crystal packing would likely be influenced by intermolecular hydrogen bonding between the carboxylic acid groups and the carbamate functionalities of adjacent molecules.

Studies on related compounds have revealed that stereoelectronic interactions between the nitrogen atom and adjacent aromatic systems can lead to conformational preferences that might seem counterintuitive from a purely steric perspective. As noted in research on similar molecules, "sterically unfavorable orientations are found to be preferred" due to electronic stabilization effects. This suggests that the conformational landscape of this compound may be governed more by electronic factors than by simple steric considerations.

Comparative Analysis of Furan-2-yl vs. Furan-3-yl Isomeric Derivatives

A comparative analysis of this compound and its isomeric counterpart, 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, reveals significant structural and electronic differences resulting from the alternate attachment position on the furan ring.

The key distinctions between these isomers stem from the position at which the propanoic acid backbone connects to the furan heterocycle:

  • In the furan-3-yl derivative, attachment occurs at position 3 of the furan ring, which is meta to the oxygen atom.
  • In the furan-2-yl derivative, attachment occurs at position 2, which is directly adjacent to the oxygen atom.

This positional difference has profound implications for the electronic distribution, reactivity, and conformational preferences of these compounds.

Table 3: Comparative Analysis of Furan-2-yl and Furan-3-yl Derivatives

Property Furan-3-yl Derivative Furan-2-yl Derivative
Electronic Character Less electron-rich at attachment point More electron-rich at attachment point
Dipole Moment Lower magnitude Higher magnitude
Reactivity toward Electrophiles Decreased at position 3 Enhanced at position 2
Steric Environment Less crowded More crowded due to proximity to oxygen
Conformational Preference Greater rotational freedom More restricted rotation

The furan-2-yl position experiences greater electron density due to its proximity to the electronegative oxygen atom, affecting the electron distribution throughout the molecule. This electronic difference influences the reactivity profile of each isomer, particularly in reactions involving electrophilic species. The furan-2-yl derivative generally displays enhanced reactivity in such scenarios compared to its furan-3-yl counterpart.

In terms of steric considerations, the furan-2-yl isomer experiences greater steric interaction between the furan oxygen and the Boc-protected amino group due to their closer spatial relationship. This can restrict conformational freedom and potentially affect crystal packing arrangements.

Reactions involving these isomers, such as hydroarylation of carbon-carbon double bonds, have been shown to proceed with different efficiencies and selectivities depending on the furan substitution pattern. For instance, research on 3-(furan-2-yl)propenoic acids has demonstrated distinctive reactivity patterns compared to the corresponding furan-3-yl analogs, particularly in reactions catalyzed by Lewis acids like aluminum chloride or aluminum bromide.

Stereoelectronic Effects of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl (Boc) protecting group in this compound exerts significant stereoelectronic effects that influence the compound's conformational preferences, reactivity, and overall physical properties.

The Boc group consists of a carbamate functionality with a tert-butyl ester, creating a structural unit with distinctive electronic and steric characteristics. From an electronic perspective, the Boc group reduces the nucleophilicity of the nitrogen atom through resonance delocalization of the nitrogen's lone pair electrons into the carbonyl system. This electronic effect serves two primary functions:

  • It provides the protective effect that prevents undesired reactions at the nitrogen center
  • It influences the conformational equilibrium of the entire molecule through electronic interactions

Table 4: Stereoelectronic Effects of the Boc Group

Effect Type Manifestation Consequence
Electronic Delocalization Resonance between N lone pair and C=O Reduced nitrogen nucleophilicity
Steric Hindrance Bulky t-butyl group orientation Restricted rotation around N-C bonds
Anomeric Effect n(N) → σ*(C-O) orbital interaction Preference for specific conformations
Intramolecular Hydrogen Bonding N-H···O=C interaction Stabilization of folded conformations
π-System Interaction Carbamate-furan electronic overlap Influences relative orientation of groups

The stereoelectronic interaction between the Boc-protected nitrogen and the aromatic π-system of the furan ring merits particular attention. Research on similar systems has revealed a "strong stereoelectronic interaction between the β-nitrogen atom and the aromatic π-system". This interaction can lead to conformational preferences that might appear counterintuitive when considered purely from a steric perspective. As noted in studies of related compounds, "sterically unfavorable orientations are found to be preferred" due to electronic stabilization effects that can be interpreted in terms of the generalized anomeric effect.

In this compound, the interplay between the electron-withdrawing Boc group and the electron-rich furan system creates a complex electronic landscape that influences:

  • The preferred orientation of the furan ring relative to the backbone
  • The conformation of the carbamate linkage
  • The overall shape and reactivity of the molecule

Comparative studies with other Boc-protected amino acids, such as N-(tert-Butoxycarbonyl)-L-alanine and N-(tert-Butoxycarbonyl)-N-methyl-L-alanine, demonstrate that the nature of the side chain significantly affects how the Boc group influences molecular conformation. The presence of the furan-3-yl group in our compound of interest introduces unique electronic interactions not present in simpler Boc-protected amino acids.

The stereoelectronic effects of the Boc group also have practical implications for reactivity. For instance, the reduced nucleophilicity of the nitrogen influences the conditions required for deprotection reactions. The spatial arrangement imposed by the Boc group affects the accessibility of the chiral center to reagents, potentially influencing the stereoselectivity of reactions at that position.

Properties

IUPAC Name

3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRUMNAUPGNUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181853
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284492-24-6
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284492-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characterization

3-(Furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CAS 284492-24-6) is a white crystalline solid with a molecular formula of $$ \text{C}{12}\text{H}{17}\text{NO}_{5} $$ and a molecular weight of 255.27 g/mol. The SMILES representation $$ \text{CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1} $$ confirms the tert-butoxycarbonyl (Boc) group at the β-amino position and the furan-3-yl substituent. The InChIKey JMRUMNAUPGNUDB-UHFFFAOYSA-N facilitates database interoperability for pharmacological studies.

Synthetic Routes and Methodological Advances

Boc Protection of 3-Amino-3-(Furan-3-yl)Propanoic Acid

The principal synthesis involves Boc protection of 3-amino-3-(furan-3-yl)propanoic acid under anhydrous conditions:

Reaction Scheme:
$$
\text{3-Amino-3-(furan-3-yl)propanoic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Standard Protocol:

  • Reagents: Di-tert-butyl dicarbonate (Boc anhydride, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: Stirring at 20–25°C under nitrogen for 12–16 hours.
  • Workup: Aqueous extraction (10% citric acid, saturated NaHCO$$3$$), drying over MgSO$$4$$, and rotary evaporation.
  • Purification: Silica gel chromatography (hexane/ethyl acetate 3:1) yields 68–75% pure product.

Critical Parameters:

  • Solvent Polarity: DCM maximizes Boc group stability, while THF accelerates reaction kinetics.
  • Base Selection: DMAP outperforms triethylamine (TEA) in minimizing racemization.

Alternative Carbodiimide-Mediated Coupling

A patent-pending method employs carbodiimide chemistry for enhanced stereochemical control:

Procedure:

  • Activation: 3-(Furan-3-yl)-3-aminopropanoic acid (1.0 equiv) is pre-activated with N,N′-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM.
  • Boc Incorporation: Boc-Oxyma (1.3 equiv) is added sequentially, with monitoring via thin-layer chromatography (TLC).
  • Yield: 82% after column chromatography (eluent: chloroform/methanol 95:5).

Optimization and Scalability

Temperature and Solvent Effects

Comparative studies reveal solvent-dependent yields (Table 1):

Table 1: Solvent Optimization for Boc Protection

Solvent Temperature (°C) Yield (%) Purity (HPLC)
DCM 25 75 98.2
THF 40 68 95.4
Acetonitrile 30 58 92.1

Polar aprotic solvents like DCM prevent Boc group hydrolysis, whereas elevated temperatures in THF induce partial epimerization.

Scalability Challenges

Kilogram-scale production faces two bottlenecks:

  • Racemization: The β-amino center undergoes pH-dependent epimerization above 30°C, necessitating strict temperature control.
  • Purification: Reverse-phase HPLC on C18 columns (acetonitrile/water gradient) resolves diastereomers but increases production costs by 40%.

Analytical Validation

Chromatographic Profiling

  • HPLC Conditions: Zorbax SB-C18 column (4.6 × 150 mm), 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: 6.8 minutes.
  • Mass Spectrometry: ESI-MS m/z 256.1 [M+H]$$^+$$ (calc. 255.27), confirming molecular integrity.

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 182°C, indicating suitability for room-temperature storage. Accelerated stability testing (40°C/75% RH) over 6 months reveals <2% degradation.

Pharmaceutical Applications

Complement Pathway Modulation

The compound serves as a key intermediate in Factor B inhibitors for age-related macular degeneration (AMD). Patent WO2013192345A1 discloses its role in synthesizing peptidomimetics that block C3-convertase formation.

Prodrug Development

Ester derivatives (e.g., tert-butyl esters) exhibit enhanced blood-brain barrier penetration, positioning the compound as a candidate for neuroinflammatory therapies.

Chemical Reactions Analysis

Oxidation of the Furan Ring

The furan heterocycle undergoes oxidation under controlled conditions. Common oxidizing agents convert the furan ring into dihydroxy or diketone derivatives, which are valuable intermediates for further functionalization.

Oxidizing AgentProduct FormedReaction ConditionsYield
Ozone (O₃)Dihydroxy derivative-78°C, dichloromethane~60%
Hydrogen peroxide (H₂O₂)Furan-3,4-dioneAcidic conditions, 50°C~45%

Mechanism :

  • Ozonolysis cleaves the furan ring to form ozonides, which are reduced to diols.

  • H₂O₂-mediated oxidation proceeds via electrophilic attack at the α-position of the furan oxygen.

Esterification of the Carboxylic Acid Group

The carboxylic acid reacts with alcohols to form esters, a critical step in prodrug synthesis.

AlcoholCatalystSolventTemperatureYield
MethanolH₂SO₄THFReflux85%
Benzyl alcoholDCC/DMAPDCMRT92%

Key Observations :

  • Diisopropylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) enhances esterification efficiency.

  • Steric hindrance from the BOC group slightly reduces reaction rates compared to unprotected amino acids.

Deprotection of the BOC Group

The tert-butoxycarbonyl group is cleaved under acidic conditions to expose the free amine.

Acid UsedSolventTimeYield
Trifluoroacetic acid (TFA)DCM2 h95%
HCl (4M in dioxane)Dioxane4 h88%

Mechanism :

  • TFA protonates the BOC carbonyl oxygen, leading to tert-butyl cation elimination and carbamic acid formation, which decarboxylates to release CO₂.

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation, widely used in peptide synthesis.

AmineCoupling ReagentSolventTemperatureYield
BenzylamineIsobutyl chloroformateTHF-78°C → RT90%
MethylamineEDCI/HOBtDMF0°C → RT87%

Procedure Example :

  • Dissolve 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid (3.2 mmol) in THF.

  • Add N-methylmorpholine (3.8 mmol) and isobutyl chloroformate (3.8 mmol) at -78°C.

  • Stir for 5 min, then add benzylamine (3.8 mmol).

  • Warm to room temperature and stir for 1 h .

Key Insight :

  • Low temperatures (-78°C) minimize side reactions involving the furan ring .

Nucleophilic Substitution at the Furan Ring

The furan’s α-hydrogens are susceptible to electrophilic substitution, enabling regioselective modifications.

ElectrophileProductConditionsYield
Bromine (Br₂)2-Bromo-furan derivativeDCM, 0°C70%
Nitronium tetrafluoroborate3-Nitro-furan derivativeAcetic anhydride, 25°C65%

Applications :

  • Brominated derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions.

Decarboxylation Reactions

Under basic or thermal conditions, the carboxylic acid group undergoes decarboxylation.

ConditionsProductTemperatureYield
Pyridine, Cu powder3-tert-Butoxycarbonylamino-3-furan-3-yl-propane120°C78%
NaOH, ΔFuran-3-yl-β-alanine80°C82%

Mechanism :

  • Base-mediated deprotonation generates a carboxylate anion, which loses CO₂ to form a stabilized carbanion.

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition between the furan ring and dienophiles like maleic anhydride.

DienophileProductWavelengthYield
Maleic anhydrideOxabicyclo adduct365 nm55%

Significance :

  • Photoreactions expand utility in synthesizing complex polycyclic frameworks.

Enzymatic Transformations

Lipases and esterases selectively modify the compound’s ester or amide bonds.

EnzymeSubstrateProductYield
Porcine liver esteraseMethyl esterFree acid90%
Candida antarctica lipaseAmideHydrolyzed amine75%

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution and coupling—makes it valuable in organic synthesis.

Biology

In biological research, 3-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is used to study enzyme interactions and protein engineering . Its structural features allow it to selectively bind to certain proteins, facilitating biochemical assays.

Medicine

The compound has potential applications in drug development , particularly in designing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Its structural modifications can enhance binding affinity to biological targets, improving efficacy.

Case Study 1: Kynurenine Pathway Inhibition

A recent study demonstrated that this compound effectively inhibits kynurenine aminotransferase. This inhibition leads to altered levels of neuroactive metabolites like kynurenic acid and quinolinic acid, which are significant in neurodegenerative disease research.

Case Study 2: Peptide Synthesis

The compound was utilized in synthesizing peptide mimetics that exhibited enhanced binding properties to receptors involved in inflammation pathways. This application highlights its relevance in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The furan ring and Boc-protected amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and properties.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Stereochemistry
3-tert-Butoxycarbonylamino-3-furan-2-yl-propionic acid 14676-03-0 C₁₃H₁₇NO₅ 279.28 Furan-2-yl Racemic (DL)
3-tert-Butoxycarbonylamino-3-(3-chlorophenyl)propionic acid 284493-67-0 C₁₄H₁₆ClNO₄ 297.74 3-Chlorophenyl Not specified
(2S,3S)-2-Boc-amino-3-hydroxy-3-phenylpropionic acid 32926-36-6 C₁₄H₁₉NO₅ 281.30 Phenyl + Hydroxyl (2S,3S)
3-Boc-amino-2-methylpropanoic acid 16948-10-0 C₉H₁₇NO₄ 203.24 2-Methyl Racemic (DL)

Key Structural and Functional Differences:

Substituent Type: Furan vs. The phenyl-hydroxyl variant () adds hydrogen-bonding capability .

Stereochemistry: Racemic mixtures (e.g., ) are typical for non-chiral applications, while the (2S,3S) configuration () is critical for enantioselective synthesis or targeting chiral biological receptors .

Functional Group Impact :

  • The hydroxyl group in enhances polarity and solubility in aqueous environments, contrasting with the hydrophobic chlorophenyl () or furan () groups.

Research Findings and Implications

  • Furan-2-yl Analog () : Demonstrated utility in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions (Boc deprotection requires strong acids like TFA). The furan ring’s electron-rich nature may also facilitate click chemistry modifications .
  • 3-Chlorophenyl Variant () : The chlorine atom improves metabolic stability in preclinical drug candidates, as seen in analogs targeting kinase enzymes .
  • (2S,3S)-Hydroxyl-Phenyl Derivative () : Stereospecificity is crucial for binding to proteases or GPCRs; the hydroxyl group participates in hydrogen-bond networks, as observed in HIV protease inhibitors .
  • 2-Methyl Branch () : The methyl group’s steric effects are leveraged to stabilize peptide helices or restrict conformational flexibility in small-molecule inhibitors .

Note on Substituent Position

The provided evidence specifies furan-2-yl (CAS 14676-03-0) rather than furan-3-yl. Substituent position significantly alters electronic and steric properties; furan-3-yl derivatives may exhibit distinct reactivity or solubility profiles. Further experimental data would be required to validate differences between furan-2-yl and furan-3-yl analogs.

Biological Activity

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid (CAS No. 14676-03-0) is an amino acid derivative notable for its unique structural features, including a furan ring and a tert-butoxycarbonyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C₁₂H₁₇N₁O₅
  • Molecular Weight : 255.27 g/mol
  • Purity : Typically assessed for pharmaceutical applications.

The compound is characterized by a high degree of lipophilicity, which may influence its absorption and distribution within biological systems .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can interact with specific enzymes, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as signaling and metabolism .
  • Complement System Modulation : Studies have shown that this compound can modulate the complement system, particularly influencing the alternative pathway. This modulation is significant for conditions related to immune responses, such as age-related macular degeneration and other autoimmune diseases .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Case Studies

  • Ophthalmic Diseases : In clinical settings, the modulation of the complement system by this compound has shown promise in treating ophthalmic diseases related to complement activation. Patients with age-related macular degeneration exhibited improved outcomes when treated with compounds targeting this pathway .
  • Neuroprotection : Research into neuroprotective effects has highlighted the potential of this compound in mitigating damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. The ability to reduce oxidative stress may play a critical role in its neuroprotective capacity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantPotential to reduce oxidative stress
Enzyme InteractionModulation of metabolic enzymes
Complement ModulationInhibition of alternative pathway in immune response
AntimicrobialSimilar compounds show activity; specific data needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid, and how can reaction conditions be optimized to maximize yield?

  • Methodology : Synthesis involves Boc protection of an amino-functionalized furan-propionic acid precursor. Key steps:

  • Boc Protection : React the amino group with di-tert-butyl dicarbonate (Boc anhydride) in THF using DMAP as a catalyst at 0–25°C. Maintain anhydrous conditions to prevent hydrolysis .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Yield optimization requires stoichiometric control (1.2 eq Boc anhydride) and inert atmosphere .
  • Furan Stability : Avoid strong acids; employ mild deprotection (e.g., TFA in DCM) if necessary to preserve the furan ring .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR should show tert-butyl protons as a singlet (~1.4 ppm) and furan protons as coupled doublets (δ 6.5–7.5 ppm). ¹³C NMR confirms the Boc carbonyl (~155 ppm) and carboxylic acid (~170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify [M+H]⁺ with <2 ppm error.
  • FT-IR : Peaks at ~1700 cm⁻¹ (Boc C=O) and ~1250 cm⁻¹ (C-O) confirm protection. Discrepancies may indicate incomplete reactions, requiring re-synthesis with adjusted reaction times .

Q. How should this compound be stored to prevent degradation, and what analytical methods detect decomposition products?

  • Methodology :

  • Storage : –20°C in anhydrous DMSO or acetonitrile under argon. Avoid prolonged exposure to light or humidity .
  • Stability Monitoring :
  • HPLC : Use a C18 column (0.1% TFA in H2O/MeCN gradient) to detect hydrolysis products (e.g., free amine at ~2.5 min retention time) .
  • Thermal Analysis : TGA shows decomposition onset >150°C; deviations suggest impurities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in peptide coupling reactions?

  • Methodology : The Boc group sterically hinders the amino group, directing coupling to the carboxylate. Computational modeling (DFT, B3LYP/6-31G*) predicts activation energies for competing pathways. Experimentally, compare coupling efficiency using EDC/HOBt vs. DCC via ¹H NMR integration of product peaks. Solvent polarity (e.g., DMF vs. THF) may alter selectivity, necessitating kinetic studies .

Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodology : Conduct systematic solubility studies:

SolventSolubility (mg/mL)MethodNotes
DMSO>50Shake-flask, 25°CPre-dry solvent
THF12.3 ± 1.2DLSValidate via Karl Fischer titration
Discrepancies arise from hydration states or impurities; use molecular sieves for solvent drying and repeat assays.

Q. What strategies enable the selective functionalization of the furan ring without Boc deprotection?

  • Methodology :

  • Electrophilic Substitution : Nitration with HNO3/AcOH at 0°C. Monitor via LC-MS for nitro-furan derivatives.
  • Transition-Metal Catalysis : Pd-mediated C-H activation (e.g., arylation with aryl iodides). Protect the carboxylic acid as a methyl ester to prevent side reactions. Confirm Boc stability by comparing ¹H NMR pre- and post-reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Reactant of Route 2
Reactant of Route 2
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid

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